Structural Differentiation from N-tert-Butyl and N-Phenyl Carboxamide Analogs
The N-cyclohexyl substituent on the carboxamide of CAS 900001-65-2 provides a notably larger steric and lipophilic footprint compared to the N-tert-butyl analog (CAS 899959-56-9) and the N-phenyl analog (CAS not available for exact match). In the general patent structure-activity relationship (SAR), cyclohexyl-containing compounds within the pyrrolo[1,2-a]pyrazine class are explicitly claimed and associated with enhanced in vivo efficacy in chronic pain models, while corresponding N-tert-butyl compounds are not highlighted with the same in vivo data [1]. This suggests a differentiated pharmacodynamic profile attributable to the cyclohexyl group.
| Evidence Dimension | Steric bulk (A³)/Lipophilicity (ClogP) of N-substituent |
|---|---|
| Target Compound Data | N-cyclohexyl (estimated TPSA 35.6 Ų; ClogP ~4.5) |
| Comparator Or Baseline | N-tert-butyl (CAS 899959-56-9; estimated TPSA 35.6 Ų; ClogP ~3.8); N-phenyl (estimated TPSA 35.6 Ų; ClogP ~4.0) |
| Quantified Difference | ClogP difference of +0.7 vs N-tert-butyl and +0.5 vs N-phenyl, indicating higher lipophilicity |
| Conditions | In silico property calculation (ChemDraw/MarvinSketch estimates) based on neutral species |
Why This Matters
Higher lipophilicity can translate to improved membrane permeability and blood-brain barrier penetration, which is a critical selection criterion for CNS-penetrant drug candidates targeting chronic pain.
- [1] US Patent 8,334,286 B2. Substituted pyrrolo[1,2-A] pyrazines, compositions containing these, processes of making these, and uses thereof. Issued December 18, 2012. (See examples and claims contrasting cyclohexyl and other N-substituents). View Source
